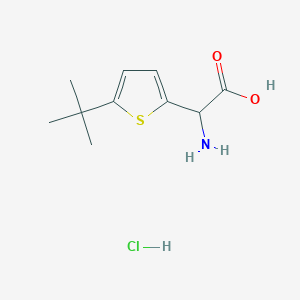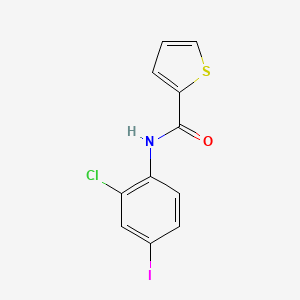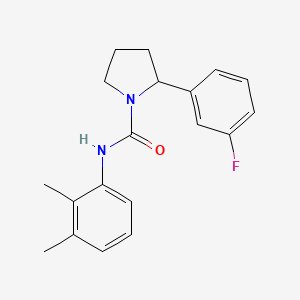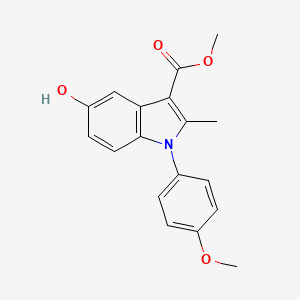![molecular formula C18H18N2O3 B6137369 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBB, is a synthetic compound that belongs to the benzoxazole family. It is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that regulates calcium uptake in the mitochondria. MBB has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
作用机制
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects by selectively inhibiting the mitochondrial calcium uniporter, a protein complex that regulates calcium uptake in the mitochondria. By doing so, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide prevents the excessive accumulation of calcium in the mitochondria, which can lead to mitochondrial dysfunction, oxidative stress, and cell death. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve mitochondrial function, reduce reactive oxygen species production, and protect against calcium-induced toxicity in various cell types.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have a range of biochemical and physiological effects in different systems. In neurons, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to protect against calcium-induced toxicity, reduce oxidative stress, and improve mitochondrial function. In cancer cells, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In the heart, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to improve cardiac function, reduce myocardial infarction size, and protect against ischemia-reperfusion injury.
实验室实验的优点和局限性
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It is a highly selective inhibitor of the mitochondrial calcium uniporter, making it a valuable tool for studying the role of calcium in mitochondrial function and cell death. However, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments.
未来方向
There are several future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. One potential application is in the treatment of neurodegenerative disorders, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in animal models. Further studies are needed to determine the efficacy and safety of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials. Another future direction is in the development of new cancer therapies, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown potential as a sensitizer for chemotherapy. Future studies should focus on optimizing the dose and timing of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in combination with chemotherapy. Finally, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide may also have potential applications in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine the optimal dose and administration route of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials.
合成方法
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 4-methoxyaniline with 2-amino-5-bromobenzoxazole in the presence of a base to form the intermediate product, which is then reacted with butanoyl chloride to yield N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. The overall synthesis process is relatively simple and efficient, making it suitable for large-scale production.
科学研究应用
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to protect neurons from calcium-induced toxicity and improve mitochondrial function, suggesting its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to inhibit the growth and proliferation of cancer cells by targeting the mitochondrial calcium uniporter, making it a promising candidate for cancer therapy. In cardiovascular diseases, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models, indicating its potential use in the treatment of heart diseases.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-13-7-10-16-15(11-13)20-18(23-16)12-5-8-14(22-2)9-6-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDCHBEEGNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

methanone](/img/structure/B6137324.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)
